Cas no 79478-02-7 (4-(Trifluoromethyl)phenylglyoxylic acid)

4-(Trifluoromethyl)phenylglyoxylic acid structure
79478-02-7 structure
Product Name:4-(Trifluoromethyl)phenylglyoxylic acid
CAS No:79478-02-7
MF:C9H5F3O3
MW:218.129413366318
CID:1797780
PubChem ID:21714237
Update Time:2025-04-24

4-(Trifluoromethyl)phenylglyoxylic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-oxo-4-(trifluoromethyl)-
    • α-Oxo-4-(trifluoromethyl)benzeneacetic acid (ACI)
    • 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
    • 4-(Trifluoromethyl)phenylglyoxylic acid
    • Inchi: 1S/C9H5F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4H,(H,14,15)
    • InChI Key: CEUHHKLWSQKEFI-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC(C(F)(F)F)=CC=1)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3

4-(Trifluoromethyl)phenylglyoxylic acid Pricemore >>

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4-(Trifluoromethyl)phenylglyoxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetonitrile ,  Water ;  2 h, rt
1.2 Reagents: Water ;  pH 2.1
Reference
Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation
Furukawa, Keisuke; Inada, Haruki; Shibuya, Masatoshi; Yamamoto, Yoshihiko, Organic Letters, 2016, 18(17), 4230-4233

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide
Reference
Synthesis and SAR evaluation of oxadiazolopyrazines as selective Haemophilus influenzae antibacterial agents
Beebe, Xenia; Nilius, Angela M.; Merta, Philip J.; Soni, Niru B.; Bui, Mai H.; et al, Bioorganic & Medicinal Chemistry Letters, 2003, 13(19), 3133-3136

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 7, rt
Reference
Electronic and Functional Scope of Boronic Acid Derived Salicylidenehydrazone (BASHY) Complexes as Fluorescent Dyes
Alcaide, Maria M.; Santos, Fabio M. F.; Pais, Vania F.; Carvalho, Joana Ines ; Collado, Daniel; et al, Journal of Organic Chemistry, 2017, 82(14), 7151-7158

Production Method 4

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Visible Light-Induced Coupling Cyclization Reaction of α-Diazosulfonium Triflates with α-Oxocarboxylic Acids or Alkynes
Xu, Xue-Cen; Wu, Dan-Ni; Liang, Yong-Xin; Yang, Ming; Yuan, Hai-Yan; et al, Journal of Organic Chemistry, 2022, 87(24), 16604-16616

Production Method 5

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 110 °C → 90 °C; 4 h, 90 °C
Reference
1D Fe3O4@CuSiO3 composites catalyzed decarboxylative A3-coupling for propargylamine synthesis
Wang, Fang; Feng, Huangdi ; Li, Huiqiong; Miao, Teng; Cao, Tiantian; et al, Chinese Chemical Letters, 2020, 31(6), 1558-1563

Production Method 6

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Tetrabutylammonium iodide ,  Iron Solvents: Acetonitrile ,  Water ;  12 h, 90 °C
Reference
Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite
Song, Tao ; Ma, Zhiming; Wang, Xiaoxue; Yang, Yong, Organic Letters, 2021, 23(15), 5917-5921

Production Method 7

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5, rt
Reference
Visible-light-mediated metal-free decarboxylative acylation of electron-deficient quinolines using α-ketoacids under ambient air
Zheng, Zhongqi; Wu, Yongdi; Lu, Xuelian; Zhang, Fang-Lin; Qi, Mei-Fang; et al, Tetrahedron, 2022, 112,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Synthesis of unnatural α-amino acid derivatives via light-mediated radical decarboxylative processes
Merkens, Kay; Aguilar Troyano, Francisco Jose; Djossou, Jonas; Gomez-Suarez, Adrian, Advanced Synthesis & Catalysis, 2020, 362(12), 2354-2359

Production Method 9

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 - 6 h, 110 °C → 90 °C
Reference
A metal-free and additive-free facile method for the synthesis of 1H-Perimidines
Li, Suzhen; Shang, Suqin; Zhang, Xiuyu; Guo, Mengyi; Ma, Wanqian; et al, Tetrahedron Letters, 2023, 129,

Production Method 10

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Hypervalent Iodine(III)-Promoted Radical Oxidative C-H Annulation of Arylamines with α-Keto Acids
Long, Lipeng; Wang, Jieyan; Gu, Liuqing; Yang, Shiguang; Qiao, Liang; et al, Journal of Organic Chemistry, 2021, 86(17), 12084-12092

Production Method 11

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 110 °C → 90 °C
Reference
Photoinduced homolytic decarboxylative acylation/cyclization of unactivated alkenes with α-keto acid under external oxidant and photocatalyst free conditions: access to quinazolinone derivatives
Sun, Bin; Shi, Rongcheng; Zhang, Kesheng; Tang, Xiaoli; Shi, Xiayue; et al, Chemical Communications (Cambridge, 2021, 57(49), 6050-6053

Production Method 12

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  1 h, 110 °C; 4 h, 90 °C
Reference
Photoredox Catalysis Enables Decarboxylative Cyclization with Hypervalent Iodine(III) Reagents: Access to 2,5-Disubstituted 1,3,4-Oxadiazoles
Li, Jian ; Lu, Xue-Chen; Xu, Yue; Wen, Jin-Xia; Hou, Guo-Quan; et al, Organic Letters, 2020, 22(24), 9621-9626

Production Method 13

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Solvents: Diethyl ether
1.3 Reagents: Sodium hydroxide ,  Water Solvents: Tetrahydrofuran ,  Water
Reference
The synthesis and structure-activity relationships of 1,3-diaryl 1,2,4-(4H)-triazol-5-ones: A new class of calcium-dependent, large conductance, potassium (maxi-k) channel opener targeted for urge urinary incontinence
Hewawasam, Piyasena; Erway, Matthew; Thalody, George; Weiner, Harvey; Boissard, Christopher G.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(7), 1117-1120

Production Method 14

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  rt → 120 °C; 1 h, 120 °C; 120 °C → 90 °C; 4 h, 90 °C
Reference
Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization
He, Xianglong; Jia, Wei; Gao, Yanjing; Jiang, Shengling; Nie, Jun; et al, European Polymer Journal, 2022, 167,

Production Method 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  2 h, 0 °C
1.3 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C
1.4 Reagents: Dimethyl sulfide ;  2 h, 0 °C
Reference
Mild and Chemoselective Thioacylation of Amines Enabled by the Nucleophilic Activation of Elemental Sulfur
Saito, Masato; Murakami, Sho; Nanjo, Takeshi ; Kobayashi, Yusuke ; Takemoto, Yoshiji, Journal of the American Chemical Society, 2020, 142(18), 8130-8135

Production Method 16

Reaction Conditions
1.1 Reagents: Pyridine ,  Selenium dioxide ;  overnight, 90 - 110 °C
Reference
Visible-Light-Mediated Decarboxylation/Oxidative Amidation of α-Keto Acids with Amines under Mild Reaction Conditions Using O2
Liu, Jie; Liu, Qiang; Yi, Hong; Qin, Chu; Bai, Ruopeng; et al, Angewandte Chemie, 2014, 53(2), 502-506

Production Method 17

Reaction Conditions
1.1 Reagents: Selenium dioxide Solvents: Pyridine ;  4 h, rt → 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Metal-free C3-H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids
Ni, Hangcheng; Shi, Xingzi; Li, Yu; Zhang, Xiaoning; Zhao, Jingwei; et al, Organic & Biomolecular Chemistry, 2020, 18(33), 6558-6563

4-(Trifluoromethyl)phenylglyoxylic acid Raw materials

4-(Trifluoromethyl)phenylglyoxylic acid Preparation Products

Additional information on 4-(Trifluoromethyl)phenylglyoxylic acid

Comprehensive Guide to Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- (CAS No. 79478-02-7)

Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- (CAS No. 79478-02-7) is a specialized organic compound with significant applications in pharmaceuticals, agrochemicals, and material science. Known for its unique trifluoromethyl group, this compound exhibits remarkable chemical properties that make it valuable in synthetic chemistry. Researchers and industries are increasingly interested in its potential due to the growing demand for fluorinated compounds in modern applications.

The molecular structure of Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- features a benzene ring substituted with an acetic acid moiety and a trifluoromethyl group at the para position. This configuration enhances its reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the a-oxo group further contributes to its utility in forming complex molecular architectures.

One of the most notable applications of Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- is in the development of pharmaceutical intermediates. The trifluoromethyl group is known to improve the bioavailability and metabolic stability of drug molecules, making this compound a key player in drug discovery. Recent studies highlight its role in the synthesis of anti-inflammatory agents and central nervous system (CNS) drugs, aligning with the current trend of personalized medicine and targeted therapies.

In the agrochemical sector, Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- is utilized in the production of herbicides and pesticides. The fluorine atoms in the trifluoromethyl group enhance the compound's ability to interact with biological targets, improving efficacy and reducing environmental impact. This aligns with the global shift toward sustainable agriculture and eco-friendly pest control solutions.

The compound also finds applications in material science, particularly in the synthesis of advanced polymers and coatings. Its ability to impart thermal and chemical resistance makes it ideal for high-performance materials used in electronics, aerospace, and automotive industries. With the rise of green chemistry, researchers are exploring eco-friendly synthesis routes for Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- to minimize waste and energy consumption.

Market trends indicate a growing demand for fluorinated compounds, driven by their unique properties and expanding applications. Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- is no exception, with increasing interest from pharmaceutical and agrochemical companies. Analysts predict a steady growth in its market value, supported by advancements in synthetic methodologies and regulatory approvals for new applications.

For researchers and industry professionals, understanding the synthesis and applications of Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- is crucial. Common queries include its solubility, stability under various conditions, and compatibility with other reagents. Addressing these questions can enhance the compound's usability and foster innovation in its applications.

In conclusion, Benzeneacetic acid, a-oxo-4-(trifluoromethyl)- (CAS No. 79478-02-7) is a multifaceted compound with broad industrial relevance. Its unique chemical properties and applications in pharmaceuticals, agrochemicals, and material science make it a subject of ongoing research and development. As industries continue to explore its potential, this compound is poised to play a pivotal role in shaping future technologies and sustainable solutions.

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